(R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate
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Overview
Description
®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoroacetate group, making it a valuable subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through a cyclocondensation reaction involving appropriate precursors such as benzylamine and trimethylacetaldehyde. The trifluoroacetate group is then introduced through a reaction with trifluoroacetic anhydride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium hydride, and various organic solvents like tetrahydrofuran and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies using techniques like molecular docking and spectroscopy have provided insights into the pathways involved in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar trifluoroacetate functionality.
Ethyl trifluoroacetate: Another compound with a trifluoroacetate group, used in organic synthesis.
Bis(trifluoroacetoxy)iodo)benzene: A compound with multiple trifluoroacetate groups, used in specific organic reactions.
Uniqueness
®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate stands out due to its unique imidazolidinone core combined with the trifluoroacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-2(4,5)1(6)7/h4-8,11,14H,9H2,1-3H3;(H,6,7)/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCKUUGNNAZTH-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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